
3-Butyn-1-ol, 4-(2-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-1-ol, 4-(2-fluorophenyl)- is an organic compound that features both an alkyne and an alcohol functional group. This compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(2-fluorophenyl)- typically involves the reaction of 4-(2-fluorophenyl)-3-butyn-2-one with a suitable reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Butyn-1-ol, 4-(2-fluorophenyl)- may involve catalytic hydrogenation of the corresponding alkyne using a palladium catalyst. This method allows for the efficient and scalable production of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-1-ol, 4-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
3-Butyn-1-ol, 4-(2-fluorophenyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyn-1-ol, 4-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the alkyne and alcohol functional groups allows for diverse reactivity and the formation of multiple products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butyn-1-ol
- 4-(2-Fluorophenyl)-3-butyn-2-one
- 2-Phenyl-3-butyn-2-ol
Uniqueness
3-Butyn-1-ol, 4-(2-fluorophenyl)- is unique due to the presence of both an alkyne and an alcohol functional group, as well as the fluorophenyl substituent. This combination of features imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
92587-65-0 |
|---|---|
Formule moléculaire |
C10H9FO |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9FO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,4,8H2 |
Clé InChI |
UCWXVNNXCKUEGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
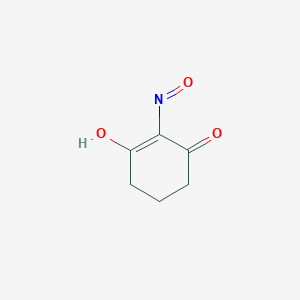
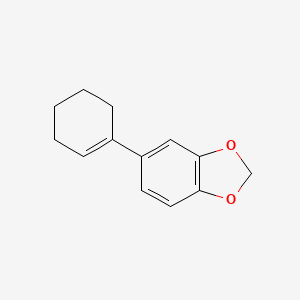
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)

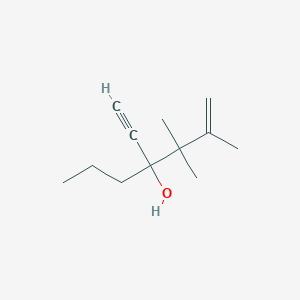
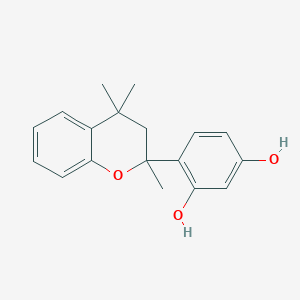
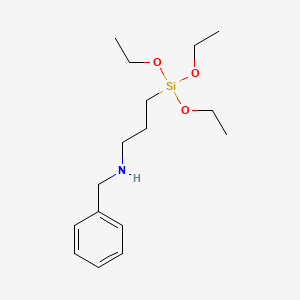
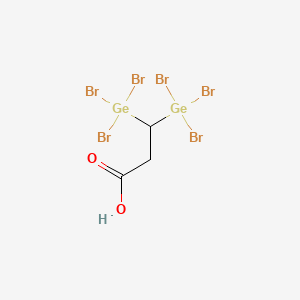
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)

